molecular formula C9H8FNO2 B13896834 7-Fluoro-5-methoxyindolin-2-one

7-Fluoro-5-methoxyindolin-2-one

Cat. No.: B13896834
M. Wt: 181.16 g/mol
InChI Key: IPHHJYDSZKLFKJ-UHFFFAOYSA-N
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Description

7-Fluoro-5-methoxyindolin-2-one is a chemical compound belonging to the indolin-2-one family. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a fluorine atom at the 7th position and a methoxy group at the 5th position in the indolin-2-one structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-methoxyindolin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate to prepare 4-fluoro-2-(methyl malonate) nitrobenzene. This intermediate is then subjected to reduction and cyclization reactions using iron powder or palladium/carbon to obtain the target compound .

Industrial Production Methods

The industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of easily obtainable raw materials, mild reaction conditions, and efficient purification techniques are essential for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-methoxyindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the fluorine and methoxy groups, which can affect the reactivity and selectivity of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 7-Fluoro-5-methoxyindolin-2-one involves its interaction with specific molecular targets. For example, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are reduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorine atom at the 7th position and the methoxy group at the 5th position makes 7-Fluoro-5-methoxyindolin-2-one unique. These substituents can significantly influence the compound’s reactivity, selectivity, and biological activity, distinguishing it from other indolin-2-one derivatives.

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

7-fluoro-5-methoxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H8FNO2/c1-13-6-2-5-3-8(12)11-9(5)7(10)4-6/h2,4H,3H2,1H3,(H,11,12)

InChI Key

IPHHJYDSZKLFKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)F)NC(=O)C2

Origin of Product

United States

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